molecular formula C9H11F2N3O B13691753 N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine CAS No. 922498-66-6

N''-{[2-(Difluoromethoxy)phenyl]methyl}guanidine

Cat. No.: B13691753
CAS No.: 922498-66-6
M. Wt: 215.20 g/mol
InChI Key: DDZMQQJUIOLWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Difluoromethoxy)benzyl]guanidine is an organic compound that features a benzyl group substituted with a difluoromethoxy group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Difluoromethoxy)benzyl]guanidine typically involves the reaction of 2-(difluoromethoxy)benzylamine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the guanidine structure.

Industrial Production Methods: Industrial production of 1-[2-(Difluoromethoxy)benzyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Difluoromethoxy)benzyl]guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[2-(Difluoromethoxy)benzyl]guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The guanidine moiety plays a crucial role in the compound’s ability to interact with negatively charged sites on proteins or nucleic acids.

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-ethynylbenzene
  • Difluoromethoxylated ketones

Comparison: 1-[2-(Difluoromethoxy)benzyl]guanidine is unique due to the presence of both the difluoromethoxy group and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, while 1-(Difluoromethoxy)-2-ethynylbenzene is primarily used in organic synthesis, 1-[2-(Difluoromethoxy)benzyl]guanidine has broader applications in medicinal chemistry and biological research.

Properties

CAS No.

922498-66-6

Molecular Formula

C9H11F2N3O

Molecular Weight

215.20 g/mol

IUPAC Name

2-[[2-(difluoromethoxy)phenyl]methyl]guanidine

InChI

InChI=1S/C9H11F2N3O/c10-8(11)15-7-4-2-1-3-6(7)5-14-9(12)13/h1-4,8H,5H2,(H4,12,13,14)

InChI Key

DDZMQQJUIOLWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C(N)N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.